molecular formula C5H4ClN5 B8786869 3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No. B8786869
M. Wt: 169.57 g/mol
InChI Key: KWMFPVNWGPVXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115134B2

Procedure details

A mixture of 190 mg of commercial 3,6-dichloro[1,2,4]triazolo[4,3-b]pyridazine and 1 cm3 of aqueous ammonia at 35% in 1 cm3 of dioxane, in a sealed tube, is heated at between 70° C. and 90° C. for 3 h. The precipitate formed is filtered off, to give 156.4 mg of 3-chloro[1,2,4]triazolo[4,3-b]pyridazin-6-amine in the form of a beige powder, the characteristics of which are as follows:
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]2[N:7]=[C:8](Cl)[CH:9]=[CH:10][C:5]2=[N:4][N:3]=1.[NH3:12]>O1CCOCC1>[Cl:1][C:2]1[N:6]2[N:7]=[C:8]([NH2:12])[CH:9]=[CH:10][C:5]2=[N:4][N:3]=1

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
ClC1=NN=C2N1N=C(C=C2)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
N
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
in a sealed tube, is heated at between 70° C. and 90° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN=C2N1N=C(C=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 156.4 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.